molecular formula C9H9FO B2462509 4-(2-Fluoroethyl)benzaldehyde CAS No. 1557695-77-8

4-(2-Fluoroethyl)benzaldehyde

Cat. No.: B2462509
CAS No.: 1557695-77-8
M. Wt: 152.168
InChI Key: HYJGCWNKTIXIQK-UHFFFAOYSA-N
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Description

4-(2-Fluoroethyl)benzaldehyde is an organic compound characterized by the presence of a benzene ring substituted with a fluoroethyl group and an aldehyde group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Scientific Research Applications

4-(2-Fluoroethyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 4-(2-Fluoroethyl)benzaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .

Mechanism of Action

Target of Action

4-(2-Fluoroethyl)benzaldehyde, a derivative of fluorobenzaldehyde, primarily targets cellular antioxidation systems . The compound interacts with key components of these systems, such as superoxide dismutases and glutathione reductase . These enzymes play crucial roles in protecting cells from oxidative stress, thereby maintaining cellular homeostasis .

Mode of Action

The compound’s mode of action involves disrupting cellular antioxidation . It interacts with its targets, leading to destabilization of cellular redox homeostasis . This disruption can inhibit microbial growth, making this compound potentially useful in antimicrobial applications .

Biochemical Pathways

This compound affects the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of individual phenolic compounds . The compound can also be used to make a variety of Schiff base compounds through a condensation reaction , some of which have antimicrobial properties .

Pharmacokinetics

Benzaldehyde, a structurally similar compound, is known to be well-absorbed via the gastrointestinal tract, skin, and lungs . After absorption, it is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine .

Result of Action

The primary result of this compound’s action is the disruption of cellular antioxidation . This disruption can inhibit the growth of certain microbes, suggesting potential antimicrobial applications . Additionally, due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoroethyl)benzaldehyde typically involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent. This reaction is carried out under controlled conditions to ensure the selective introduction of the fluoroethyl group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogen-exchange reactions using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The process is optimized for yield and purity, ensuring the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluoroethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    4-Fluorobenzaldehyde: Lacks the ethyl group, making it less reactive in certain substitution reactions.

    4-(2-Chloroethyl)benzaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.

    4-(2-Bromoethyl)benzaldehyde:

Uniqueness: 4-(2-Fluoroethyl)benzaldehyde is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

4-(2-fluoroethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJGCWNKTIXIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCF)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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